1H-Indazole-4-carbonitrile, 3-chloro-

CAS No.:

Cat. No.: VC4062628

Molecular Formula: C8H4ClN3

Molecular Weight: 177.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4ClN3 |

|---|---|

| Molecular Weight | 177.59 g/mol |

| IUPAC Name | 3-chloro-2H-indazole-4-carbonitrile |

| Standard InChI | InChI=1S/C8H4ClN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) |

| Standard InChI Key | RPLUAXWKHICSNL-UHFFFAOYSA-N |

| SMILES | C1=CC2=NNC(=C2C(=C1)C#N)Cl |

| Canonical SMILES | C1=CC2=NNC(=C2C(=C1)C#N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

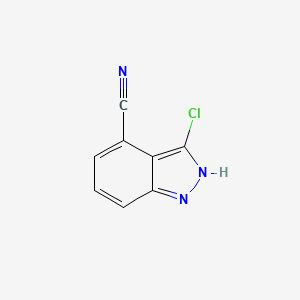

The compound’s core consists of an indazole system—a bicyclic structure featuring a five-membered pyrrole ring fused to a six-membered benzene ring. Substituents include a chlorine atom at the 3-position and a cyano group (-C≡N) at the 4-position (Figure 1) . The molecular formula is C₈H₄ClN₃, with a molar mass of 177.59 g/mol .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 1000341-39-8 |

| Molecular Formula | C₈H₄ClN₃ |

| SMILES | N#CC1=CC=CC=2NN=C(Cl)C12 |

| InChI Key | RPLUAXWKHICSNL-UHFFFAOYSA-N |

Synthesis and Manufacturing

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is likely synthesized through cyclization reactions. A plausible route involves:

-

Cyclization: Condensation of substituted phenylhydrazines with nitriles or aldehydes to form the indazole core.

-

Electrophilic Substitution: Chlorination at the 3-position using reagents like chlorine gas or sulfuryl chloride.

-

Cyanation: Introduction of the cyano group via palladium-catalyzed cross-coupling or nucleophilic displacement .

Applications in Medicinal Chemistry

| Compound | Biological Activity | Reference |

|---|---|---|

| 3-Chloro-1H-indazole-4-carbonitrile | Under investigation | |

| 6-Chloro-4-nitro-1H-indazole-3-carbonitrile | Antiproliferative (in vitro) |

Role in Drug Discovery

As a building block, this compound enables derivatization at multiple positions:

-

N1-Hydrogen: Alkylation or acylation to modulate solubility.

-

C4-Cyano: Reduction to amines or conversion to tetrazoles.

-

C3-Chloro: Cross-coupling reactions (e.g., Suzuki-Miyaura) .

| Supplier | Purity | Packaging | Status |

|---|---|---|---|

| CymitQuimica | ≥95% | 1 g, 100 mg | Discontinued |

| Appchem | Inquire | Custom | Available |

Market Trends

Discontinuation by major suppliers suggests reduced industrial demand or synthesis challenges . Custom synthesis services may fill niche requirements for research-scale quantities.

Future Directions

Further studies should prioritize:

-

Biological Screening: Testing against cancer cell lines or enzymatic targets.

-

Process Optimization: Developing greener synthetic routes with higher yields.

-

Safety Profiling: Acute and chronic toxicity studies to inform handling guidelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume